molecular formula C12H13N3O B1488193 6-(2-Ethoxyphenyl)pyrimidin-4-amine CAS No. 1142005-24-0

6-(2-Ethoxyphenyl)pyrimidin-4-amine

Cat. No.: B1488193
CAS No.: 1142005-24-0
M. Wt: 215.25 g/mol
InChI Key: HHDHZTIXXKBXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(2-Ethoxyphenyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrimidine derivatives, including this compound, have been shown to interact with enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and dihydrofolate reductase . These interactions can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cell proliferation .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, pyrimidine derivatives, including this compound, have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, inhibiting their activity and disrupting biochemical pathways . For instance, this compound can inhibit thymidylate synthase, leading to a decrease in thymidine triphosphate (TTP) levels and subsequent inhibition of DNA synthesis . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits therapeutic effects at doses below a certain threshold and toxic effects at doses above this threshold .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of enzymes involved in nucleotide synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as nucleoside transporters, and can bind to proteins that facilitate its distribution within cells . The localization and accumulation of this compound within specific tissues and cellular compartments can influence its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and nucleic acid synthesis . Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and apoptosis .

Properties

IUPAC Name

6-(2-ethoxyphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDHZTIXXKBXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-ethoxyphenylboronic acid (II) (1.73 g, 10.4 mmol) in 30 ml of 1,4-dioxane 10 ml of saturated aqueous sodium carbonate solution were added. Argon gas was purged for 10 min at room temperature. 6-Chloro-pyrimidin-4-ylamine (I) (1.50 g, 11.5 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.66 g, 0.57 mmol) were added to the reaction mixture simultaneously and argon gas was bubbled in for another 5 min. The reaction mixture was heated to reflux for 12 hours. After completion of the reaction as indicated by TLC the mixture was concentrated under reduced pressure. The residue was partitioned between dichloromethane and water. The organic layer was separated, washed with water and brine, dried over sodium sulfate and concentrated. The obtained crude residue was purified by column chromatography eluting with 15% ethyl acetate in dichloromethane to provide 6-(2-ethoxy-phenyl)-pyrimidin-4-ylamine (III) (2.17 g, 87.3%).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0.66 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.